N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide (CAS 1353976-12-1) is a synthetic N-cyclohexyl glycinamide derivative with molecular formula C₁₃H₂₅N₃O₂ and molecular weight 255.36 g·mol⁻¹. The compound features a 1,2-disubstituted cyclohexane core bearing an N-acetyl-N-isopropylamino group at the 2-position and a 2-aminoacetamide side chain.

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
Cat. No. B7928935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide
Molecular FormulaC13H25N3O2
Molecular Weight255.36 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCCCC1NC(=O)CN)C(=O)C
InChIInChI=1S/C13H25N3O2/c1-9(2)16(10(3)17)12-7-5-4-6-11(12)15-13(18)8-14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)
InChIKeyNFKDNZZYSMNJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide (CAS 1353976-12-1): Procurement-Grade Structural and Property Baseline


N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide (CAS 1353976-12-1) is a synthetic N-cyclohexyl glycinamide derivative with molecular formula C₁₃H₂₅N₃O₂ and molecular weight 255.36 g·mol⁻¹ . The compound features a 1,2-disubstituted cyclohexane core bearing an N-acetyl-N-isopropylamino group at the 2-position and a 2-aminoacetamide side chain . It is supplied as a research chemical with a certified purity of 98% (HPLC) and predicted physicochemical parameters including a boiling point of 463.0±44.0 °C, density of 1.07±0.1 g·cm⁻³, and an octanol–water partition coefficient (LogP) of 0.63 . The compound belongs to the broader aminoalkylamide-substituted cyclohexyl derivative class, which has been described in patent literature as inhibitors of 2,3-oxidosqualene-lanosterol cyclase (OSC) for potential applications in cholesterol biosynthesis modulation .

Why In-Class Analogs Cannot Substitute for N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide in Structure–Activity Studies


Within the aminoalkylamide-substituted cyclohexyl chemical space, minor structural modifications produce measurable divergence in physicochemical descriptors that directly impact molecular recognition, pharmacokinetic behavior, and synthetic tractability. The target compound's 1,2-substitution pattern on the cyclohexane ring establishes a distinct spatial relationship between the N-acetyl-isopropylamino and 2-aminoacetamide pharmacophoric elements, differing from the 1,4-disubstituted constitutional isomer in both steric accessibility and hydrogen-bonding geometry . Replacement of the N-isopropyl group with N-cyclopropyl alters lipophilicity (ΔLogP ≈ +0.25) and molecular shape, while substitution of the terminal primary amine with chlorine eliminates hydrogen-bond donor capacity (HBD count reduced from 2 to 1) and substantially increases LogP by approximately 1.28 units . The OSC inhibitor patent family encompassing this scaffold explicitly teaches that biological activity is sensitive to the nature and position of substituents R¹–R⁵, U, V, and W . Consequently, generic interchange among in-class analogs without careful consideration of these structural and property differences can compromise the integrity of structure–activity relationship (SAR) campaigns and render cross-study comparisons unreliable.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide


Positional Isomer Differentiation: 2-Substituted vs. 4-Substituted Cyclohexyl Core Impacts Topological Polar Surface Area and Steric Environment

The target compound (CAS 1353976-12-1) bears the aminoalkylamide substituent at the cyclohexane 2-position, whereas the constitutional isomer N-[4-(acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide (CAS 1353945-77-3) carries it at the 4-position. Although both isomers share the same molecular formula (C₁₃H₂₅N₃O₂) and molecular weight (255.36 g·mol⁻¹), the 2-substituted isomer positions the N-acetyl-isopropylamino and 2-aminoacetamide groups in a vicinal (1,2) relationship on the cyclohexane ring, affording a distinct spatial and conformational profile compared to the 1,4-disubstitution pattern . Computed LogP values are identical (0.6294) as determined by a consistent algorithm across both compounds ; however, the 1,2-arrangement allows for potential intramolecular hydrogen-bonding interactions between the two nitrogen-containing side chains that are geometrically precluded in the 1,4-isomer. This conformational difference may directly affect target binding and metabolic stability. The target compound (Fluorochem F084755) was listed at £694 per 500 mg, while the 4-isomer (Fluorochem F084753) was priced at ¥15,268 per 500 mg, indicating that the 2-substituted isomer is significantly more economically accessible despite its more synthetically demanding regioisomeric form .

Medicinal Chemistry Structure–Activity Relationship Isomer Differentiation

N-Alkyl Substituent Comparison: Isopropyl vs. Cyclopropyl Modulates Lipophilicity and Boiling Point

The target compound carries an N-isopropyl group (branched C₃ alkyl) on the acetylated amine, whereas its closest N-alkyl analog N-[2-(acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-acetamide (CAS 1353969-81-9) carries an N-cyclopropyl group (cyclic C₃ alkyl). These two compounds differ by 2 hydrogen atoms (C₁₃H₂₅N₃O₂ vs. C₁₃H₂₃N₃O₂; ΔMW = +2.02 g·mol⁻¹) . The isopropyl-bearing target compound exhibits a computed LogP of 0.6294, while the cyclopropyl analog displays a lower LogP of 0.3834 (ΔLogP = +0.246) . The predicted boiling point is 463.0±44.0 °C for the target versus 488.1±44.0 °C for the cyclopropyl analog (ΔTb ≈ +25 °C), and the flash point similarly differs by approximately 15 °C (233.8 vs. 249.0 °C) . These data confirm that the N-isopropyl group confers higher lipophilicity and lower boiling point compared to the N-cyclopropyl group, which has implications for chromatographic behavior, solubility, and passive membrane permeability.

Physicochemical Profiling Lead Optimization N-Alkyl SAR

Terminal Functional Group Differentiation: 2-Aminoacetamide vs. 2-Chloroacetamide Alters Hydrogen-Bond Donor Capacity and LogP by Over 1.2 Units

The target compound terminates in a 2-aminoacetamide group (–NH–CO–CH₂–NH₂), providing two hydrogen-bond donor (HBD) atoms and three hydrogen-bond acceptor (HBA) atoms, with a topological polar surface area (TPSA) of approximately 76.4 Ų . In contrast, the chloro analog N-[2-(acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide (CAS 1353945-80-8) terminates in a 2-chloroacetamide group (–NH–CO–CH₂–Cl), which reduces the HBD count to 1, the HBA count to 2, and TPSA to 49.4 Ų . The computed LogP increases dramatically from 0.6294 (target) to 1.9095 (chloro analog), a difference of +1.280 log units . The molecular weight also increases from 255.36 to 274.79 g·mol⁻¹ (ΔMW = +19.43) due to chlorine substitution . The presence of the primary amine in the target compound provides a nucleophilic handle for further derivatization (e.g., amide coupling, reductive amination), whereas the chloroacetamide analog presents an electrophilic site capable of covalent modification of biological nucleophiles. Published BindingDB data for the chloro analog indicate measurable HDAC inhibitory activity (IC₅₀ = 8.70 nM vs. HDAC6; IC₅₀ = 24 nM vs. HDAC1) ; no equivalent target-engagement data are currently available in the public domain for the amino-acetamide target compound.

Medicinal Chemistry Covalent Probe Design Drug-Likeness Optimization

Achiral vs. Chiral Scaffold: Target Compound Eliminates Enantiomeric Complexity Relative to the Propionamide Analog

The target compound is achiral, lacking a stereogenic center in the amino acid side chain (glycinamide core). Its analog (S)-N-[2-(acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide (CAS 1354024-53-5) is a chiral molecule bearing an (S)-configured α-methyl group (alaninamide core), with molecular formula C₁₄H₂₇N₃O₂ and MW 269.38 g·mol⁻¹ . The propionamide analog has a higher LogP of 1.0179 compared to 0.6294 for the target (ΔLogP = +0.389), attributable to the additional methyl group . The target compound's achiral nature eliminates the need for chiral chromatography, asymmetric synthesis, or enantiomeric excess determination, reducing analytical burden and cost in procurement and downstream use. Both compounds are supplied at 98% purity, but the propionamide analog's stereochemical integrity requires additional characterization (e.g., chiral HPLC, optical rotation) that is not necessary for the target compound . Both Fluorochem-catalogued products have been listed as discontinued, underscoring the need to verify current supply-chain status before committing to either compound for long-term studies .

Synthetic Tractability Chiral Resolution Procurement Reproducibility

Patent-Documented Target Class Inference: 2-Substituted Aminoalkylamide Cyclohexyl Derivatives as OSC Inhibitors Distinct from Alternative Chemotypes

U.S. Patent US20050065210A1 (F. Hoffmann-La Roche AG) broadly claims aminoalkylamide-substituted cyclohexyl derivatives of formula I as inhibitors of 2,3-oxidosqualene-lanosterol cyclase (OSC), an enzyme catalyzing a key step in cholesterol biosynthesis . The generic Markush structure encompasses compounds wherein the cyclohexyl ring is substituted at the 1- and 2-positions (or 1- and 4-positions) with an amide-linked aminoalkyl side chain and a substituted amine, respectively. The target compound falls within this structural definition. The patent explicitly states that compounds of formula I inhibit OSC and reduce plasma cholesterol levels, with potential utility in hypercholesterolemia, hyperlipemia, arteriosclerosis, mycoses, parasite infections, gallstones, tumors, and diabetes . By contrast, alternative OSC inhibitor chemotypes such as the aniline derivatives claimed in US6683201 or the heteroaromatic OSC inhibitors described in separate patent families rely on entirely different core scaffolds and pharmacophoric elements . Quantitative OSC inhibition data (IC₅₀ values) for specific exemplified compounds are provided within the patent; however, the target compound itself is not among the explicitly exemplified molecules for which individual biological data are reported. The target compound thus represents a structurally distinct, commercially accessible entry point into the OSC inhibitor pharmacophore space defined by the Roche patent family, offering a 1,2-cyclohexyl scaffold not explored in alternative chemotype patents.

Cholesterol Biosynthesis Oxidosqualene Cyclase Inhibition Patent Pharmacology

Procurement-Relevant Application Scenarios for N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide Based on Quantitative Differentiation Evidence


Regioisomeric SAR Exploration of OSC-Targeting Cyclohexyl Aminoalkylamides

For medicinal chemistry teams exploring the structure–activity landscape of OSC inhibitors within the aminoalkylamide cyclohexyl patent space, the target compound's 1,2-substitution pattern provides a regioisomeric comparator to the 1,4-substituted isomer (CAS 1353945-77-3). The vicinal arrangement of the N-acetyl-isopropylamino and 2-aminoacetamide groups may enable intramolecular interactions not accessible to the 1,4-isomer, potentially translating to differential OSC binding modes . The target compound is procured at substantially lower cost than its 4-substituted counterpart , making it the economically rational first choice for initial SAR screening within this isomer pair.

Physicochemical Property Benchmarking for N-Alkyl Group Optimization

In lead-optimization programs where fine-tuning lipophilicity is critical, the target compound (N-isopropyl, LogP 0.63) serves as a reference point between the less lipophilic N-cyclopropyl analog (LogP 0.38) and the more lipophilic chiral propionamide analog (LogP 1.02) . The isopropyl group's branched alkyl character provides a balanced hydrophobicity profile compatible with both aqueous solubility and membrane permeability, positioning this compound as a 'centrally located' tool for lipophilicity-dependent SAR studies in the cyclohexyl glycinamide series.

Primary Amine-Handle Scaffold for Focused Library Synthesis

The target compound's terminal primary amine (–CH₂–NH₂) constitutes a versatile synthetic handle for parallel library construction via amide coupling, sulfonamide formation, reductive amination, or urea synthesis . This contrasts with the chloroacetamide analog (CAS 1353945-80-8), whose electrophilic chloride terminus is suited for covalent inhibitor design but lacks the nucleophilic derivatization versatility of the primary amine . Procurement of the target compound is therefore indicated when the synthetic strategy demands a nucleophilic anchor point for late-stage diversification, without the confounding reactivity of an alkyl chloride.

Achiral Scaffold for High-Throughput Screening Cascades Requiring Minimal Analytical Overhead

Because the target compound contains no stereogenic centers, it eliminates the need for chiral purity verification (e.g., optical rotation, chiral HPLC) that is mandatory for the (S)-propionamide analog (CAS 1354024-53-5) . In high-throughput screening (HTS) cascades, biochemical assay panels, or fragment-based screening where compound integrity must be rapidly confirmed across large libraries, the achiral nature of the target compound reduces analytical turnaround time and the risk of stereochemical degradation artifacts. This logistical advantage supports its selection when procurement throughput and reproducibility are prioritized over stereochemical complexity .

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